

A Comprehensive Technical Guide to the Synthesis and Discovery of 2-Methoxypropane

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Compound of Interest

Compound Name: 2-Methoxypropane

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This technical guide provides an in-depth exploration of the synthesis, discovery, and characterization of **2-Methoxypropane** (also known as methyl isopropyl ether). This document details historical context, key synthetic methodologies with experimental protocols, and comprehensive spectroscopic data to support compound identification and characterization.

Discovery and Historical Context

The specific discovery of **2-methoxypropane** is not widely documented under a single seminal publication. However, its synthesis falls under the broader historical development of ether synthesis in the mid-19th century. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the first general and reliable method for preparing both symmetrical and unsymmetrical ethers.^[1] This reaction, involving an alkoxide and an alkyl halide, was crucial in proving the structure of ethers and remains a cornerstone of organic synthesis today.^{[1][2]} Given that the necessary precursors—*isopropanol* and *methanol* derivatives—were accessible during that period, it is highly probable that **2-methoxypropane** was first synthesized via this method. The work of French chemist Charles Friedel and American chemist James Mason Crafts, particularly their development of the Friedel-Crafts reactions in 1877, further expanded the toolkit for creating carbon-carbon and carbon-heteroatom bonds, contributing to the broader understanding of reactions that could lead to ethers and other organic compounds.^{[3][4]}

Synthesis Methodologies

2-Methoxypropane can be synthesized through several key methods, primarily based on nucleophilic substitution reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Williamson Ether Synthesis (SN2 Pathway)

The most common and versatile method for the synthesis of **2-methoxypropane** is the Williamson ether synthesis, which proceeds via an SN2 mechanism.^[2]^[5] This reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.^[5] For the preparation of **2-methoxypropane**, two primary routes are possible:

- Route A: Reaction of sodium isopropoxide with a methyl halide (e.g., iodomethane or bromomethane).
- Route B: Reaction of sodium methoxide with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

Due to the SN2 nature of the reaction, which is sensitive to steric hindrance, Route A is generally preferred. The attack on a sterically unhindered methyl halide is significantly more efficient than on a secondary isopropyl halide, where elimination reactions (E2) can become a competing side reaction.^[5]

Experimental Protocol: Williamson Ether Synthesis of 2-Methoxypropane (Route A)

Materials:

- Isopropanol (Propan-2-ol)
- Sodium metal (or Sodium Hydride)
- Iodomethane (or Bromomethane)
- Anhydrous diethyl ether (or THF)
- Saturated aqueous ammonium chloride solution

- Anhydrous magnesium sulfate
- Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle

Procedure:

- **Preparation of Sodium Isopropoxide:** In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of anhydrous diethyl ether. Carefully add 2.3 g (100 mmol) of sodium metal, cut into small pieces. While stirring, slowly add 7.5 mL (100 mmol) of isopropanol dropwise from a dropping funnel. The reaction is exothermic and will produce hydrogen gas. The addition should be controlled to maintain a gentle reflux. After the addition is complete and the sodium has fully reacted, the solution of sodium isopropoxide in diethyl ether is ready.
- **Reaction with Methyl Halide:** Cool the flask in an ice bath. Slowly add 14.2 g (100 mmol) of iodomethane dropwise to the stirred solution of sodium isopropoxide. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 1-2 hours.
- **Work-up and Isolation:** Cool the reaction mixture again in an ice bath and slowly add 50 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium alkoxide. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 2 x 25 mL of water and 1 x 25 mL of brine.
- **Drying and Purification:** Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by simple distillation. The remaining liquid is crude **2-methoxypropane**. Further purification can be achieved by fractional distillation.

Quantitative Data:

Parameter	Value	Reference
Reactant Molar Ratio	1:1 (Isopropoxide:Iodomethane)	[6]
Typical Solvent	Diethyl ether, THF	[5]
Reaction Temperature	0 °C to Room Temperature	General Protocol
Reaction Time	1-2 hours	General Protocol
Theoretical Yield	~7.4 g (for 100 mmol scale)	Calculated
Reported Yield	Typically moderate to high (60-80%)	[5]

SN1 Pathway

An alternative, though less common, method for synthesizing **2-methoxypropane** involves an SN1 reaction.[7] This pathway proceeds through a carbocation intermediate. For example, the reaction of 2-bromopropane with methanol in the presence of a silver salt (like silver nitrate) can produce **2-methoxypropane**. [7] The silver ion assists in the departure of the bromide ion, leading to the formation of a secondary carbocation, which is then attacked by the methanol solvent (solvolysis).

Experimental Protocol: SN1 Synthesis of 2-Methoxypropane

Materials:

- 2-Bromopropane
- Methanol
- Silver nitrate
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-bromopropane in a large excess of methanol.
- **Initiation:** Add a stoichiometric amount of silver nitrate to the solution. The precipitation of silver bromide will begin, indicating the formation of the isopropyl carbocation.
- **Reaction:** Stir the mixture at room temperature until the precipitation of silver bromide is complete.
- **Work-up and Isolation:** Filter the precipitated silver bromide. The filtrate contains **2-methoxypropane** dissolved in methanol. The product can be isolated by fractional distillation.

Quantitative Data:

Parameter	Value	Reference
Substrate	2-Bromopropane	[7]
Nucleophile/Solvent	Methanol	[7]
Promoter	Silver Nitrate	[7]
Reaction Temperature	Room Temperature	[7]
Key Intermediate	Isopropyl carbocation	[7]

Spectroscopic Data and Characterization

The identity and purity of synthesized **2-methoxypropane** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-methoxypropane** shows three distinct signals, corresponding to the three different proton environments in the molecule.[8]

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.15	Doublet	6H	(CH ₃) ₂ CH-
~3.60	Septet	1H	(CH ₃) ₂ CH-
~3.20	Singlet	3H	-OCH ₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays three signals, consistent with the three unique carbon environments due to the molecule's symmetry.[\[9\]](#)

| Chemical Shift (δ) (ppm) | Assignment | | :--- | :--- | :--- | | ~22.0 | (CH₃)₂CH- | | ~56.0 | -OCH₃ | | ~75.0 | (CH₃)₂CH- |

Infrared (IR) Spectroscopy

The IR spectrum of **2-methoxypropane** is characterized by strong C-H stretching and bending vibrations, as well as a prominent C-O stretching band characteristic of ethers.[\[10\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2820	Strong	C-H (sp ³) stretching
1470-1365	Medium	C-H bending
1175-1075	Strong	C-O-C asymmetric stretching

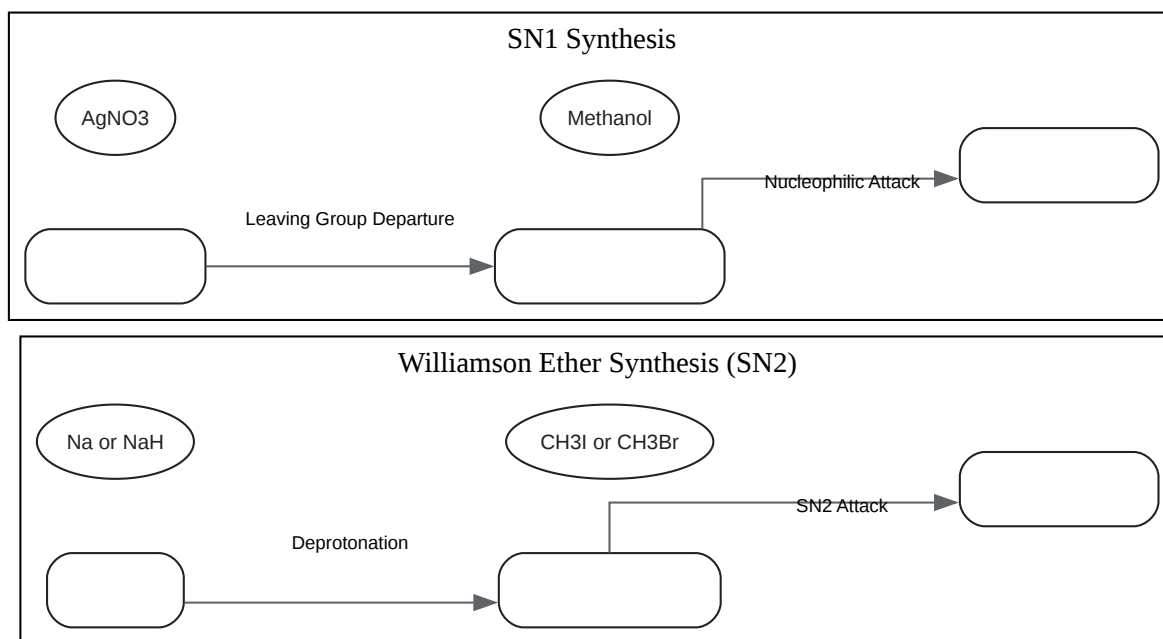
Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-methoxypropane** shows a molecular ion peak (M⁺) at m/z = 74. The fragmentation pattern provides further structural information.[\[1\]](#)[\[11\]](#)

m/z	Relative Intensity	Proposed Fragment
74	Moderate	$[\text{CH}_3\text{CH}(\text{OCH}_3)\text{CH}_3]^+$ (Molecular Ion)
59	High	$[(\text{CH}_3)_2\text{CHO}]^+$ or $[\text{CH}_3\text{OCH}_2]^+$
45	Base Peak	$[\text{CH}_3\text{OCH}_2]^+$
43	High	$[\text{CH}(\text{CH}_3)_2]^+$
31	Moderate	$[\text{CH}_3\text{O}]^+$
27	High	$[\text{C}_2\text{H}_3]^+$
15	Moderate	$[\text{CH}_3]^+$

Diagrams

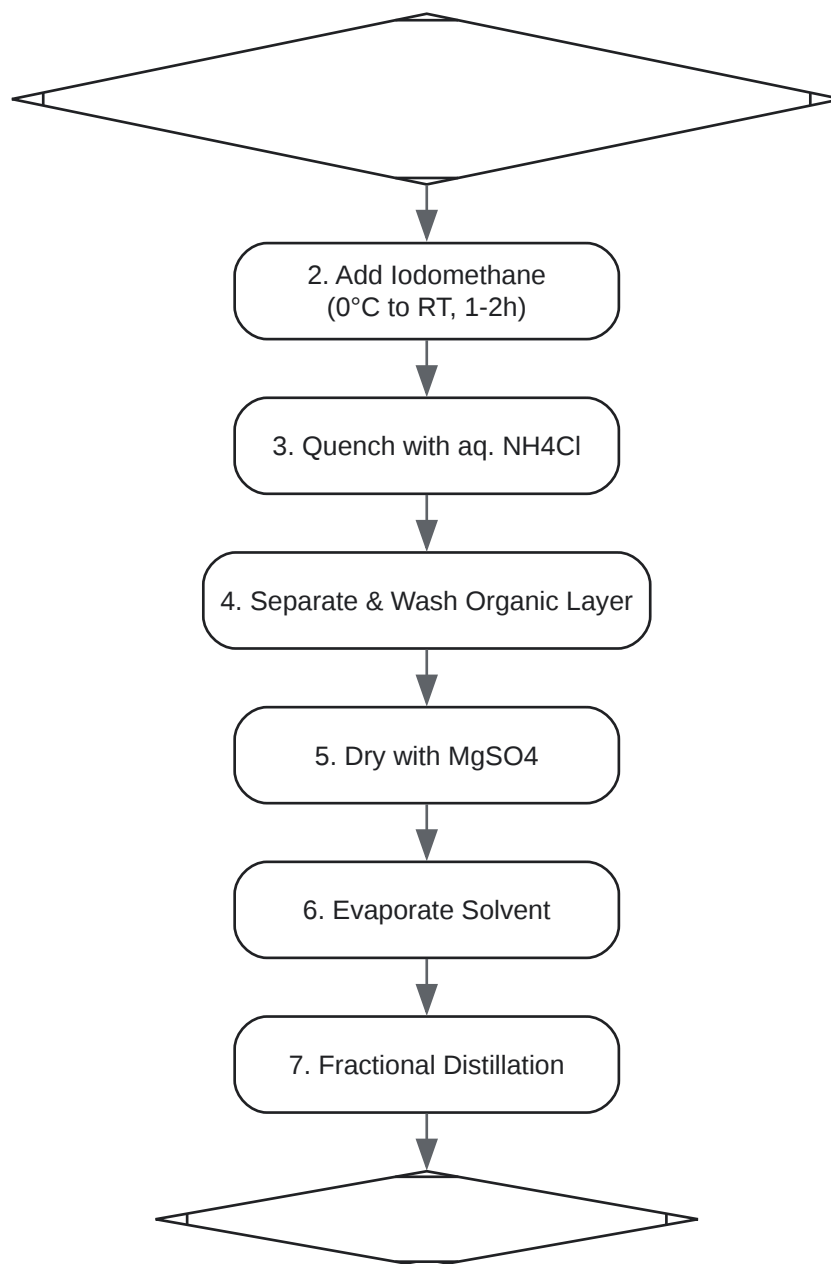
Synthetic Pathways



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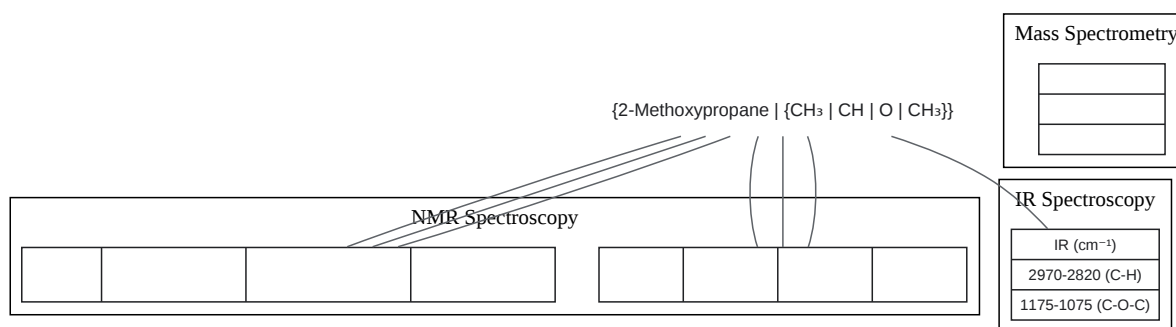
Caption: Synthetic routes to **2-Methoxypropane** via SN2 and SN1 mechanisms.

Experimental Workflow: Williamson Synthesis

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Caption: Experimental workflow for the Williamson ether synthesis of **2-Methoxypropane**.

Spectroscopic Correlation Diagram



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